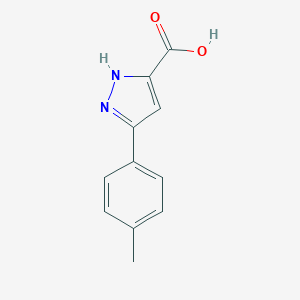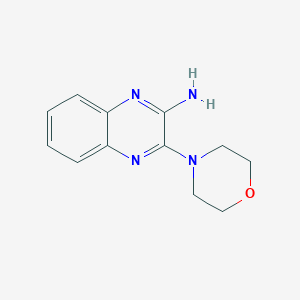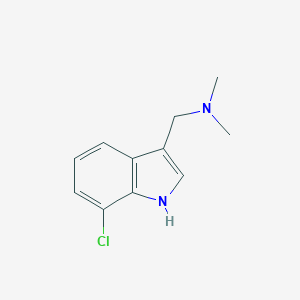
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate, also known as Coumarin-7-acetic acid 2-methylpropanoic acid ester, is a chemical compound that belongs to the coumarin family. This compound has been widely studied due to its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The exact mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and antioxidant effects by inhibiting the activity of various enzymes and transcription factors involved in these processes. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, and reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate in lab experiments is its wide range of biological activities. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for studying these processes. Additionally, the compound is relatively easy to synthesize and is commercially available.
One of the limitations of using 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate in lab experiments is its potential toxicity. The compound has been shown to induce apoptosis in cancer cells, which may also affect normal cells. Additionally, the compound may have off-target effects, which could affect the interpretation of the results.
Direcciones Futuras
There are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate. One potential direction is to study the compound's effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies could be conducted to investigate the exact mechanism of action of the compound and its potential targets. Finally, the compound could be further modified to improve its efficacy and reduce its potential toxicity.
Conclusion:
In conclusion, 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate is a chemical compound that has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound is relatively easy to synthesize and is commercially available, making it a useful tool for studying these processes. However, the compound may have potential toxicity and off-target effects, which should be taken into consideration when designing experiments. Finally, there are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate, including investigating its effects on other diseases and improving its efficacy and reducing its potential toxicity.
Métodos De Síntesis
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate can be achieved through several methods. One of the most commonly used methods involves the reaction of 7-hydroxycoumarin with 2-methylpropanoic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions and yields the desired product in good yields.
Aplicaciones Científicas De Investigación
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, and reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
66185-67-9 |
|---|---|
Nombre del producto |
4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate |
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
(4-methyl-2-oxochromen-7-yl) 2-methylpropanoate |
InChI |
InChI=1S/C14H14O4/c1-8(2)14(16)17-10-4-5-11-9(3)6-13(15)18-12(11)7-10/h4-8H,1-3H3 |
Clave InChI |
YHKLRONIWKBAQX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



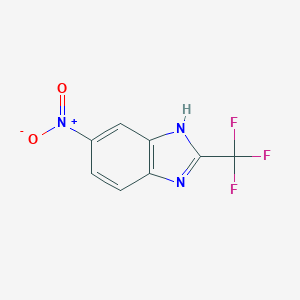
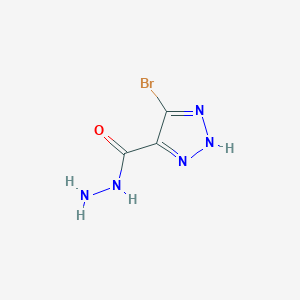


![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)
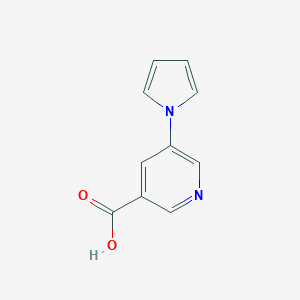
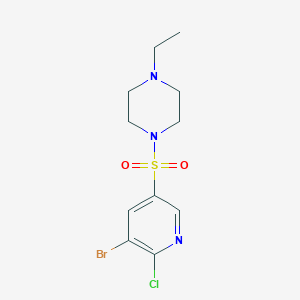
![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)
![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)


